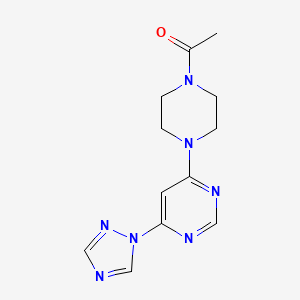

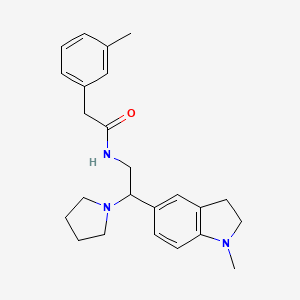

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole derivatives are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and isocyanates . The structures of these compounds are usually confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The IR absorption spectra often show signals for C=O groups, and the 1H-NMR spectrum shows peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and substitution reactions .Physical and Chemical Properties Analysis

1,2,4-Triazole derivatives typically have good thermal stability. The exact physical and chemical properties can vary depending on the specific substituents on the triazole ring .科学的研究の応用

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives that incorporate elements of the specified compound's structure to explore their potential applications. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has been reported. These compounds exhibited moderate effects against some bacterial and fungal species, showcasing the antimicrobial potential of these chemical frameworks (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antibacterial and Antifungal Activities

The exploration of the antibacterial and antifungal activities of synthesized compounds is a significant area of research. For instance, novel 1,3,4‐Thiadiazoles, pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazine, and thieno[3,2-d]pyrimidines containing a 5‐Bromobenzofuran moiety derived from 1-(5-bromobenzofuran-2-yl)ethanone have been synthesized, with their structures elucidated by elemental analysis and spectral data. These compounds open avenues for creating potent antimicrobial agents with specific target activities (Abdelhamid, Fahmi, & Baaiu, 2016).

Antiproliferative Activity Against Human Cancer Cell Lines

Another crucial research direction is the synthesis and evaluation of compounds for antiproliferative activity against human cancer cell lines. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect using various assays against several human cancer cell lines. Some compounds in this series showed promising activity, highlighting the potential of these derivatives as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Anti-HIV Activity

The quest for new anti-HIV agents has led to the synthesis of novel compounds with potential activity against HIV. For instance, new 5-substituted Piperazinyl-4-nitroimidazole Derivatives have been synthesized and evaluated for their in vitro anti-HIV activity. This research is pivotal in developing novel therapeutics for HIV management (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

作用機序

Target of Action

It’s known that 1,2,4-triazole derivatives have been studied extensively for their anticancer properties . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

It’s known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . They inhibit the proliferation of cancer cells, possibly by inducing apoptosis .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways involved in cell proliferation and apoptosis, which are crucial in cancer development and progression .

Pharmacokinetics

It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetic properties .

Result of Action

The compound has shown promising cytotoxic activity against various cancer cell lines . . This suggests that these compounds might have a selective action on cancer cells.

Action Environment

Various internal and external factors can influence the action of anticancer drugs, including genetics, viruses, diet, and smoking .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N7O/c1-10(20)17-2-4-18(5-3-17)11-6-12(15-8-14-11)19-9-13-7-16-19/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEOYMILTOVGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)

![N-(4-bromophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2876406.png)

![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)

![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)

![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide](/img/structure/B2876420.png)

![N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2876422.png)